The Discovery and Development of CPI-637: A CBP/EP300 Bromodomain Inhibitor
The Discovery and Development of CPI-637: A CBP/EP300 Bromodomain Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 specifically recognizes acetylated lysine residues on histones and other proteins, a key mechanism for tethering these coactivators to chromatin and activating gene transcription. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.
This technical guide provides a comprehensive overview of the discovery, development, and characterization of CPI-637, from its origins in fragment-based screening to its validation as a cell-active probe. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate a deeper understanding of this important chemical tool.
Discovery and Optimization
CPI-637 was identified through a fragment-based drug discovery (FBDD) approach.[1] This strategy involves screening a library of low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this initial screen are then optimized through iterative cycles of medicinal chemistry to generate potent and selective lead compounds.
Experimental Workflow: Fragment-Based Discovery of CPI-637
Caption: Workflow for the fragment-based discovery and optimization of CPI-637.
The initial screen of approximately 2000 fragments using a thermal shift assay identified several compounds that stabilized the CBP bromodomain.[1] These hits were then confirmed and characterized by dose-response in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, along with biophysical methods including 15N HSQC NMR, Isothermal Titration Calorimetry (ITC), and X-ray crystallography.[1] One of the most promising validated hits was 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1][3]diazepin-2-one.[1]
Structure-guided medicinal chemistry efforts focused on this benzodiazepinone scaffold. A key breakthrough was the introduction of a substituted indazole moiety, which significantly improved potency by occupying a pocket formed between Pro1110 and Arg1173 of the CBP bromodomain.[1] This optimization campaign culminated in the synthesis of CPI-637, which demonstrated substantial biochemical potency and selectivity.[1]
Quantitative Data
The potency and selectivity of CPI-637 were determined through a series of in vitro biochemical and cellular assays.
| Target | Assay | Metric | Value (μM) | Reference |
| CBP Bromodomain | TR-FRET | IC50 | 0.03 | [4] |
| EP300 Bromodomain | TR-FRET | IC50 | 0.051 | [4] |
| BRD9 Bromodomain | TR-FRET | IC50 | 0.73 | |
| BRD4(1) Bromodomain | TR-FRET | IC50 | 11.0 | |
| MYC Expression | Cellular Assay (AMO-1 cells) | EC50 | 0.60 | [4] |
Mechanism of Action and Signaling Pathway
CPI-637 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents the recruitment of CBP/EP300 to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcription of target genes. One of the key downstream targets of CBP/EP300 is the MYC proto-oncogene, a critical driver of cell proliferation and tumorigenesis. By inhibiting CBP/EP300 function, CPI-637 leads to the downregulation of MYC expression.[1]
CBP/EP300 Signaling Pathway and Point of Intervention by CPI-637
Caption: Simplified signaling pathway of CBP/EP300 and the inhibitory action of CPI-637.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the in vitro potency of CPI-637 against the CBP and EP300 bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at lysine 8) and the GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the bromodomain and peptide are in close proximity, FRET occurs. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Materials:
-
GST-tagged CBP bromodomain protein
-
Biotinylated H4K8ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of CPI-637 in DMSO and then dilute into assay buffer.
-
Add the diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add a mixture of GST-tagged CBP bromodomain and biotinylated H4K8ac peptide to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 100 µs) following excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular MYC Expression Assay (QuantiGene Plex Assay)
This assay was used to measure the effect of CPI-637 on the expression of the MYC gene in a cellular context.
Principle: The QuantiGene Plex Assay is a hybridization-based method that allows for the direct quantification of RNA transcripts from cell lysates without the need for RNA purification. It utilizes branched DNA (bDNA) signal amplification technology for sensitive and specific detection.
Materials:
-
AMO-1 multiple myeloma cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
QuantiGene Plex Assay Kit, including Lysis Mixture, Probe Sets (for MYC and a housekeeping gene), and all amplification and detection reagents.
-
96-well cell culture plates
-
Luminex-based detection system (e.g., MAGPIX)
Procedure:
-
Seed AMO-1 cells in 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a dose titration of CPI-637 or DMSO (as a control) for 6 hours.[4]
-
Lyse the cells directly in the wells by adding the QuantiGene Lysis Mixture containing the specific gene probe set.
-
Transfer the cell lysates to the hybridization plate containing the capture beads.
-
Incubate the plate overnight at 54°C with shaking to allow for hybridization of the target mRNA to the capture beads and the bDNA pre-amplifier probes.
-
Wash the beads to remove unbound material.
-
Perform a series of signal amplification steps by incubating the beads with bDNA amplifiers and label probes.
-
Add the Streptavidin-Phycoerythrin (SAPE) detection reagent.
-
Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each gene.
-
Normalize the MFI of MYC to the MFI of a housekeeping gene and plot the results against the inhibitor concentration to determine the EC50 value.
Isothermal Titration Calorimetry (ITC)
ITC was used to confirm the direct binding of CPI-637 to the CBP bromodomain and to determine the thermodynamic parameters of this interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (CPI-637) is titrated into a solution of the protein (CBP bromodomain) in the calorimeter cell. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified CBP bromodomain protein
-
CPI-637
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the CBP bromodomain protein extensively against the ITC buffer.
-
Dissolve CPI-637 in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
X-ray Crystallography
Co-crystallization of CPI-637 with the CBP bromodomain was performed to elucidate the structural basis of its potent and selective inhibition.
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding further drug design efforts.
Procedure:
-
Co-crystallize the CBP bromodomain with an excess of CPI-637 using a suitable crystallization method (e.g., vapor diffusion).
-
Cryo-protect the resulting crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the structural model and analyze the protein-ligand interactions.
The co-crystal structure of CPI-637 in the CBP bromodomain (PDB code: 5I8G) revealed that the benzodiazepinone core recapitulates the key hydrogen bonding interactions with Asn1168 and a conserved water molecule, while the substituted indazole fills a hydrophobic pocket, explaining the compound's high affinity.[1]
Conclusion
CPI-637 is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and EP300. Its discovery through a systematic fragment-based approach and its subsequent validation in biochemical and cellular assays have provided the research community with a valuable tool to investigate the biological roles of these important epigenetic regulators. The detailed experimental protocols and pathway diagrams presented in this guide are intended to support further research into the therapeutic potential of targeting the CBP/EP300 bromodomains in cancer and other diseases.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
